2-Bromo-1-cyclopropyl-4-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-cyclopropyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKZCEKCSPUSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353855-96-5 | |
| Record name | 2-bromo-1-cyclopropyl-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Synthesis of 2 Bromo 1 Cyclopropyl 4 Methoxybenzene and Its Analogs
Strategic Approaches to Bromination of Substituted Methoxybenzenes
The introduction of a bromine atom at a specific position on the methoxybenzene ring is a critical step that dictates the final structure of the target molecule. The directing effects of the substituents on the aromatic ring play a pivotal role in the outcome of the bromination reaction.
Regioselective Bromination Techniques Utilizing N-Bromosuccinimide or Dibromohydantoin
Regioselective bromination of activated aromatic compounds like methoxybenzenes can be efficiently achieved using N-bromosuccinimide (NBS). The use of NBS in acetonitrile (B52724) as a solvent has been reported as a mild and highly regioselective method for the nuclear bromination of methoxy (B1213986) derivatives of benzene (B151609). mdma.chacs.org This system often leads to the exclusive formation of the para-brominated product. For instance, the electrophilic aromatic bromination of anisole (B1667542) with NBS in acetonitrile yields exclusively 1-bromo-4-methoxybenzene in high yield. nih.govmdpi.com The reaction is typically carried out at room temperature and proceeds readily for a wide range of arenes. nih.gov The high para-selectivity is observed with respect to the most activating substituent on the aromatic ring. nih.gov
The reaction conditions for NBS bromination can be optimized for various substrates. For example, the bromination of some activated aromatic compounds can be accelerated by the addition of acidic montmorillonite (B579905) K-10 clay. organic-chemistry.org While dibromohydantoin is also a source of electrophilic bromine, detailed studies on its regioselectivity in the context of substituted methoxybenzenes are less commonly reported in readily available literature. However, reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) are used for iodination, suggesting that dihalo-hydantoins are effective halogenating agents. organic-chemistry.org
| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Anisole | NBS | Acetonitrile | 0 °C to RT, overnight | 1-Bromo-4-methoxybenzene | 96% | nih.govmdpi.com |
| Methoxy derivatives of benzene | NBS | Acetonitrile | Room Temperature | para-Bromo derivative | Excellent | mdma.ch |
Design of Precursors for Targeted Bromination Patterns
The design of precursors for targeted bromination is fundamentally guided by the principles of electrophilic aromatic substitution. Substituent groups on a benzene ring influence the position of subsequent substitution reactions. savemyexams.com These groups can be categorized as either electron-donating or electron-withdrawing. savemyexams.com
Electron-donating groups, such as the methoxy (-OCH3) and alkyl groups, activate the benzene ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. savemyexams.comaakash.ac.in The methoxy group, in particular, is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.com This increased electron density is most pronounced at the ortho and para positions, making them more susceptible to attack by electrophiles like the bromonium ion (Br+). organicchemistrytutor.com
Conversely, electron-withdrawing groups, such as nitro (-NO2) or carbonyl groups, deactivate the ring and direct incoming electrophiles to the meta position. savemyexams.comlatech.edu Therefore, to achieve a specific bromination pattern, the precursor molecule must be designed with the appropriate arrangement of activating and deactivating groups. For the synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene, a precursor with a methoxy group and a cyclopropyl (B3062369) group would be ideal. Both of these are generally considered ortho, para-directing groups. The interplay of their directing effects would determine the final position of bromination.
Cyclopropylation Reactions for Aromatic Systems
The introduction of a cyclopropyl group onto an aromatic ring is another key transformation in the synthesis of the target compound. This can be achieved through various methods, including nucleophilic substitution to form an ether linkage or through modern cross-coupling reactions.
O-Alkylation with Cyclopropyl Precursors
The formation of an aryl ether with a cyclopropyl group can be envisioned through a modification of the Williamson ether synthesis. jk-sci.comwikipedia.org This classic method involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide in an S_N2 reaction. wikipedia.org In the context of synthesizing a cyclopropylmethoxybenzene derivative, this would involve the reaction of a phenolate (B1203915) with a cyclopropylmethyl halide.
The phenolate anion, formed by treating a phenol (B47542) with a base, can act as a nucleophile and attack the electrophilic carbon of the cyclopropylmethyl halide. pharmaxchange.info This would result in the formation of the cyclopropylmethyl aryl ether. It is important to use a primary alkyl halide, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents generally favoring the S_N2 reaction. jk-sci.com While the Williamson ether synthesis is a well-established method, its application to cyclopropyl precursors requires careful consideration of potential side reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropyl Arylation
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds, including the introduction of a cyclopropyl group directly onto an aromatic ring. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. acs.org One such method involves the use of tricyclopropylbismuth (B1255716) with aryl halides. organic-chemistry.org This reaction is catalyzed by a palladium complex, such as Pd(PPh3)4, and proceeds in the presence of a base like K2CO3. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups and does not require strictly anhydrous conditions. organic-chemistry.org
Another effective approach is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides. acs.orgorganic-chemistry.org This reaction can be mediated by the addition of zinc halides, which "soften" the Grignard reagent and improve its functional group tolerance. organic-chemistry.org Optimal conditions often involve the use of palladium acetate (B1210297) and a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine. organic-chemistry.org These cross-coupling reactions provide a direct and efficient route to arylcyclopropanes.
The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, provides a conceptual framework for the development of related cross-coupling reactions. jk-sci.comwikipedia.orglibretexts.org The principles of oxidative addition and reductive elimination that underpin the Buchwald-Hartwig reaction are also central to the palladium-catalyzed cyclopropylation of aryl halides. jk-sci.com
| Aryl Halide | Cyclopropyl Source | Catalyst | Base/Additive | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Various Aryl Halides | Tricyclopropylbismuth | Pd(PPh3)4 | K2CO3 | DMF, 90 °C | Arylcyclopropanes | organic-chemistry.org |
| Aryl Bromides/Triflates | Cyclopropylmagnesium bromide | Palladium acetate/Tri-tert-butylphosphine | Zinc bromide | - | Cyclopropyl arenes | organic-chemistry.org |
Multi-Step Synthetic Sequences and Process Optimization
Process optimization is a critical aspect of developing a viable synthetic route, particularly for large-scale production. nih.govnih.govwhiterose.ac.uk This involves the systematic variation of reaction parameters to maximize yield and minimize impurities. Key parameters to optimize include reaction temperature, concentration of reactants, choice of catalyst and solvent, and reaction time. researchgate.net For instance, in a multi-step synthesis, the output of one reaction becomes the input for the next. Therefore, understanding the impurity profile of each step is crucial to prevent the accumulation of unwanted byproducts. chemrxiv.org The development of a robust and scalable synthesis requires a thorough investigation of these parameters to ensure a reproducible and efficient process. ewa.pub
Strategies for Overcoming Regioselectivity Challenges in Multi-functionalized Precursors
To favor the formation of this compound, it is necessary to override the directing effect of the methoxy group and promote bromination at the position ortho to the cyclopropyl group. Several strategies can be employed to address this regioselectivity challenge, primarily involving the use of directing groups or specialized catalytic systems.
One potential approach involves the introduction of a removable directing group at a position that sterically hinders substitution at the 3-position and electronically favors bromination at the 2-position. For instance, a bulky protecting group could be temporarily installed on the oxygen of the methoxy group, which might alter its directing effect or sterically block the adjacent ortho position. However, a more direct strategy would be to introduce a directing group that actively guides the electrophile to the desired position.
Transition-metal-catalyzed C-H bond activation offers a powerful tool for regioselective functionalization of aromatic compounds. organic-chemistry.org The use of a directing group that can coordinate to a metal catalyst can enable the selective bromination of a specific C-H bond. For the synthesis of this compound, a directing group could be introduced that positions a metal catalyst in proximity to the C-H bond at the 2-position. For example, converting the methoxy group to a different functional group that can act as a directing group, such as an amide or an oxime ether, could facilitate ortho-bromination. nih.gov Following the regioselective bromination, the directing group would need to be converted back to the methoxy group.
Another strategy to influence regioselectivity is through the use of specific brominating agents in combination with catalysts that are sensitive to the steric and electronic environment of the substrate. While common brominating agents like N-bromosuccinimide (NBS) often favor the thermodynamically more stable product, certain catalyst systems might favor the kinetically controlled product. nih.gov For instance, the use of zeolites as catalysts in electrophilic bromination has been shown to induce high para-selectivity, and in cases where the para position is blocked, can influence the ortho-selectivity. nih.gov
Furthermore, the inherent steric bulk of the cyclopropyl group, although not as influential as the electronic effect of the methoxy group, can be exploited. Under certain reaction conditions, particularly at lower temperatures, the steric hindrance around the 2-position might be less of a barrier compared to the electronically more favored 3-position, especially if a bulky brominating agent is used. google.com
The table below outlines potential strategies to overcome the regioselectivity challenges in the synthesis of this compound.
| Strategy | Description | Expected Outcome |
| Directing Group Approach | Introduction of a removable directing group (e.g., amide, oxime ether) that facilitates metal-catalyzed C-H activation and subsequent bromination at the ortho position to the cyclopropyl group. | Increased formation of this compound over the 3-bromo isomer. |
| Catalyst-Controlled Bromination | Utilization of shape-selective catalysts such as zeolites or specific transition metal catalysts that can differentiate between the two ortho positions based on steric or electronic factors. | Altered regioselectivity favoring the desired 2-bromo isomer. |
| Steric Hindrance Exploitation | Employment of bulky brominating agents and low reaction temperatures to potentially favor substitution at the less sterically hindered, albeit electronically less favored, 2-position. | A modest increase in the ratio of the 2-bromo to the 3-bromo isomer. |
Enhancing Reaction Efficiency and Yield in Preparative Protocols
The choice of the brominating agent is a critical factor. While elemental bromine (Br₂) in the presence of a Lewis acid is a classic method, it can lead to over-bromination and the formation of multiple byproducts. N-bromosuccinimide (NBS) is a milder and more selective brominating agent that is often preferred for activated aromatic systems. nih.gov The use of NBS in a suitable solvent, such as acetonitrile, has been shown to be highly regioselective in many cases. nih.gov
Reaction conditions play a significant role in both yield and selectivity. The temperature of the reaction can influence the distribution of isomers. Lower temperatures often lead to higher selectivity, favoring the kinetically controlled product. google.com The reaction time should be carefully monitored to ensure complete consumption of the starting material while minimizing the formation of degradation products.
The solvent can also have a profound effect on the reaction outcome. Inert solvents such as dichloromethane (B109758) or carbon tetrachloride are commonly used for bromination reactions. In some cases, the use of more polar solvents or even ionic liquids can enhance the reaction rate and selectivity. nih.gov
Purification of the final product is a key step in obtaining this compound in high purity. Since the reaction is likely to produce a mixture of isomers (2-bromo and 3-bromo), an efficient separation technique is required. Column chromatography is a standard method for separating isomeric compounds. chromatographytoday.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. Other purification techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization could also be employed to isolate the desired isomer in high purity. researchgate.net
The following table summarizes key parameters that can be optimized to enhance the reaction efficiency and yield.
| Parameter | Optimization Strategy | Rationale |
| Brominating Agent | Use of N-bromosuccinimide (NBS) instead of Br₂/Lewis acid. | Milder conditions, higher selectivity, and reduced formation of byproducts. |
| Catalyst | Screening of various Lewis acids or transition metal catalysts. | To find a catalyst that not only promotes the reaction but also favors the desired regioselectivity. |
| Temperature | Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature). | To increase the regioselectivity by favoring the kinetically controlled product. |
| Solvent | Evaluation of different solvents (e.g., halogenated hydrocarbons, acetonitrile, ionic liquids). | To optimize solubility, reaction rate, and selectivity. |
| Purification | Development of an efficient column chromatography or preparative HPLC method. | To effectively separate the desired 2-bromo isomer from the 3-bromo isomer and other impurities. |
Reaction Pathways and Mechanistic Insights of 2 Bromo 1 Cyclopropyl 4 Methoxybenzene
Electronic and Steric Effects of Substituents on Aromatic Reactivity
The electronic character of the aromatic ring is a composite of the inductive and resonance effects of the bromo and methoxy (B1213986) substituents, while the steric profile is influenced primarily by the cyclopropyl (B3062369) group.
Substituents on a benzene (B151609) ring influence its reactivity through two primary electronic mechanisms: the inductive effect and the resonance effect. lumenlearning.com The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity, while the resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.orgualberta.ca
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I) that pulls electron density away from the aromatic ring through the sigma bond. lumenlearning.com However, this is strongly counteracted by its resonance effect (+R). The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. ualberta.camsu.edu This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.com In the case of the methoxy group, the resonance effect is substantially stronger than its inductive effect, making it a net electron-donating group. libretexts.org
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly electron-donating |
| Bromo (-Br) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Net electron-withdrawing |
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. science.govmasterorganicchemistry.com The substituents on the ring determine both the rate of the reaction (activation/deactivation) and the position of the attack (directing influence). libretexts.orgmsu.edu
Directing Effects: Both the methoxy and bromo groups are ortho, para-directors. libretexts.orgyoutube.com This is because their resonance effects, which involve donating electron density into the ring, preferentially enrich the ortho and para positions. ualberta.caorganicchemistrytutor.com This increased negative charge at the ortho and para carbons stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these sites. organicchemistrytutor.com The methoxy group strongly directs incoming electrophiles to its ortho and para positions. The bromo group, despite being deactivating, also directs to the ortho and para positions due to resonance stabilization of the intermediate. youtube.com
Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. numberanalytics.com The cyclopropyl group, while not as bulky as a tert-butyl group, is larger than a hydrogen atom and can influence the regioselectivity of EAS reactions. numberanalytics.comacs.org Its presence adjacent to the bromo group at position C1 creates a sterically crowded environment. This can hinder the approach of an electrophile to the C6 position, which is ortho to the cyclopropyl group. youtube.comyoutube.com Therefore, electrophilic attack may be sterically favored at other, less encumbered activated positions on the ring. numberanalytics.com The cyclopropyl group itself is known to have electronic properties similar to a double bond and can act as a weak π-electron donor, which could slightly influence the reactivity of adjacent positions. stackexchange.com
Reactivity of the Aromatic Ring in Chemical Transformations
The combined electronic and steric effects dictate the likely pathways for reactions involving the aromatic ring.
The primary determinant for the position of electrophilic attack on the 2-Bromo-1-cyclopropyl-4-methoxybenzene ring is the powerful ortho, para-directing methoxy group. The available positions for substitution are C3, C5, and C6.
Position C3: This position is ortho to the methoxy group and meta to the bromo group. It is strongly activated by the methoxy group.
Position C5: This position is meta to the methoxy group and para to the bromo group. It is not significantly activated by the methoxy group's resonance effect.
Position C6: This position is ortho to both the cyclopropyl and bromo groups and meta to the methoxy group. It is not electronically activated by the methoxy group.
Based on the directing effects, the incoming electrophile will be overwhelmingly directed to the positions ortho and para to the methoxy group. The para position is already occupied by the cyclopropyl group. The two ortho positions are C3 and C5. However, the methoxy group is at C4, so its ortho positions are C3 and C5. Let's re-evaluate the positions relative to the powerful methoxy director at C4:
Positions C3 and C5 are ortho to the methoxy group and are therefore strongly activated.
Position C1 is para to the methoxy group, but it is already substituted with the cyclopropyl group.
Therefore, electrophilic attack will be directed primarily to positions C3 and C5.
Attack at C3: This position is ortho to the activating methoxy group and meta to the deactivating bromo group. This is an electronically favored position.
Attack at C5: This position is also ortho to the activating methoxy group. However, it is adjacent to the existing bromo substituent.
Between C3 and C5, steric hindrance from the adjacent cyclopropyl and bromo groups might influence the outcome, but the electronic activation by the methoxy group at these positions is the dominant factor. Common EAS reactions like nitration or halogenation would be expected to yield a mixture of products, with substitution occurring primarily at the C3 and C5 positions. science.govlumenlearning.com
| Position | Electronic Influence | Steric Influence | Predicted Reactivity in EAS |
|---|---|---|---|
| C3 | Strongly activated (ortho to -OCH₃) | Less hindered | High |
| C5 | Strongly activated (ortho to -OCH₃) | Slightly more hindered (near -Br) | High |
| C6 | Deactivated (meta to -OCH₃) | Hindered (ortho to cyclopropyl and bromo) | Low |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. libretexts.org Unlike EAS, the SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govyoutube.com
The aromatic ring of this compound is not well-suited for SNAr at the C2 position (where the bromo leaving group is located). The ring possesses a powerful electron-donating methoxy group, which increases electron density and would destabilize the required anionic intermediate. libretexts.org There are no strong electron-withdrawing groups ortho or para to the bromo atom to provide the necessary stabilization. Therefore, the displacement of the bromo group via a standard SNAr mechanism would be energetically unfavorable and is not expected to occur under typical SNAr conditions. libretexts.orgontosight.ai
Cyclopropane (B1198618) Ring Reactivity and Functionalization of this compound
The chemical behavior of this compound is significantly influenced by the cyclopropyl group, a strained three-membered ring that can undergo a variety of ring-opening reactions. This reactivity is further modulated by the electronic properties of the substituted benzene ring. The electron-donating methoxy group can stabilize intermediates, while the bromo substituent offers a site for further functionalization.
Oxidative Ring Opening and Subsequent Functionalization
The cyclopropane ring in arylcyclopropanes is susceptible to oxidative cleavage, a process that can be initiated by various chemical reagents or electrochemical methods. This ring-opening typically proceeds through radical intermediates, leading to the formation of functionalized linear chains. beilstein-journals.org
In the context of this compound, oxidative ring-opening would likely involve the cleavage of one of the C-C bonds of the cyclopropane ring. The presence of the electron-rich 4-methoxyphenyl (B3050149) group can facilitate this process by stabilizing radical or cationic intermediates formed upon oxidation. For instance, metal-catalyzed oxidations, such as those employing Ag(I) or Mn(III), have been shown to effect the ring-opening of cyclopropane derivatives. beilstein-journals.orgnih.gov A common pathway involves the formation of a β-keto radical following the initial ring-opening, which can then be trapped by various nucleophiles or undergo further cyclization reactions. beilstein-journals.orgbeilstein-journals.org
The general mechanism often starts with the generation of a radical species which interacts with the cyclopropane ring. For example, a sulfate (B86663) radical anion can react with a cyclopropanol (B106826) to generate a cyclopropoxy radical, which then undergoes ring-opening. beilstein-journals.org While the target molecule is not a cyclopropanol, analogous oxidative processes can be envisioned where an initial oxidation event on the aryl ring or the cyclopropyl group leads to a radical cation that subsequently fragments.
The table below summarizes potential oxidative ring-opening reactions based on known transformations of similar cyclopropane derivatives.
| Oxidant/Catalyst | Proposed Intermediate | Potential Product Type | Reference Reaction Principle |
|---|---|---|---|
| Ag(I)/K₂S₂O₈ | β-Keto radical | Functionalized Ketones | beilstein-journals.orgbeilstein-journals.org |
| Mn(OAc)₃ | Cyclopropyl opened radical adduct | Six-membered cyclic compounds | nih.gov |
| Photoredox Catalysis (e.g., Ir(ppy)₂(dtbbpy)PF₄) | Radical cation followed by ring-opened radical | Partially saturated naphthalenes (via cyclization) | beilstein-journals.org |
Single-Electron Oxidation Mechanisms in Arylcyclopropanes
Single-electron transfer (SET) is a fundamental mechanism in the oxidation of arylcyclopropanes. sigmaaldrich.com In this process, an electron is removed from the molecule to form a radical cation. For this compound, the electron is most likely removed from the electron-rich methoxy-substituted benzene ring, which has a lower oxidation potential than the cyclopropyl or bromo moieties.
The resulting radical cation is stabilized by the delocalization of the charge and the unpaired electron across the aromatic system. This intermediate is highly reactive and typically undergoes rapid cleavage of the cyclopropane ring. The ring-opening occurs at one of the bonds adjacent to the aromatic ring, leading to the formation of a distonic radical cation, where the charge and the radical are separated. This ring-opened intermediate is a 1,3-radical cation, which can then undergo various subsequent reactions, such as nucleophilic attack or hydrogen atom abstraction, to yield the final product.
Visible-light photoredox catalysis is a powerful tool for initiating SET processes under mild conditions. sigmaaldrich.com A photocatalyst, upon excitation by light, can act as a strong oxidant to accept an electron from the arylcyclopropane substrate, triggering the ring-opening cascade. sigmaaldrich.com
The key steps in a hypothetical SET-induced ring-opening of this compound are outlined below.
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Oxidation | Single-electron transfer from the arylcyclopropane to an oxidant (e.g., an excited photocatalyst) to form a radical cation. | Arylcyclopropane radical cation |
| 2. Ring Opening | Rapid cleavage of a C-C bond in the cyclopropane ring to relieve ring strain. | 1,3-Distonic radical cation |
| 3. Functionalization | The radical or cationic center of the intermediate reacts with other species in the reaction mixture (e.g., solvents, nucleophiles). | Functionalized open-chain product |
Radical Chemistry Involving Cyclopropyl Moieties
The cyclopropyl group can participate in a range of radical reactions, often resulting in ring-opening. beilstein-journals.org These reactions can be initiated by radical species that add to the cyclopropane ring or by the formation of a radical centered on the ring itself.
One well-documented pathway involves the reaction of alkylidenecyclopropanes with bromine radicals, which leads to ring-opening and the formation of bromo-substituted dienes. nih.gov While this compound is not an alkylidenecyclopropane, similar radical-mediated ring-openings are plausible. For example, a radical initiator could generate a species that abstracts a hydrogen atom from the cyclopropane ring, forming a cyclopropyl radical. This radical is unstable and can undergo rapid ring-opening to form a more stable homoallylic radical.
Alternatively, radicals can be generated from precursors and add to the cyclopropane ring, leading to a cascade of reactions. For instance, fluoroalkyl radicals have been shown to react with methylenecyclopropanes (MCPs) to furnish fluorinated homoallylic compounds after ring-opening. nih.gov The reaction of this compound with various radical species could similarly lead to the formation of open-chain products where the bromine on the aromatic ring remains intact, providing a handle for subsequent cross-coupling reactions.
The table below details potential radical-initiated reactions and their outcomes.
| Radical Source/Initiator | Reaction Type | Plausible Intermediate | Potential Product Class | Reference Principle |
|---|---|---|---|---|
| DTBP (di-tert-butyl peroxide) | Hydrogen Abstraction/Ring Opening | Cyclopropyl radical, then homoallylic radical | Substituted alkenes | beilstein-journals.org |
| N-Bromosuccinimide (NBS) / Light | Bromine Radical-Mediated Ring Opening | Ring-opened bromo-radical | Bromo-dienes | nih.gov |
| RF-X (e.g., RF-I) / Initiator | Fluoroalkyl Radical Addition | Ring-opened fluoroalkyl radical | Fluorinated homoallylic halides | nih.gov |
Derivatization Strategies and Utility As a Synthetic Intermediate
Transformations of the Bromine Atom
The bromine atom on the aromatic ring is a primary site for modification, serving as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds, and the aryl bromide moiety of 2-bromo-1-cyclopropyl-4-methoxybenzene is an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For instance, coupling this compound with an arylboronic acid would yield a cyclopropyl-substituted methoxybiphenyl derivative. The reaction accommodates a wide range of functional groups, making it a robust synthetic method. nih.govbeilstein-journals.org
Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-cyclopropyl-5-methoxybiphenyl |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-cyclopropyl-4'-methyl-5-methoxybiphenyl |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 1-cyclopropyl-4-methoxy-2-vinylbenzene |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govnih.gov This reaction is a reliable method for introducing vinyl groups onto the aromatic ring. The reaction of this compound with an alkene like ethyl acrylate (B77674) would lead to the formation of a cinnamate (B1238496) derivative, a common scaffold in pharmaceuticals and natural products. nih.govresearchgate.net
Interactive Data Table: Representative Heck Reaction Conditions
| Alkene | Catalyst | Base | Solvent | Product |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 1-cyclopropyl-4-methoxy-2-styrylbenzene |
| Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile (B52724) | Ethyl 3-(2-cyclopropyl-4-methoxyphenyl)acrylate |
| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 1-cyclopropyl-4-methoxy-2-(oct-1-en-2-yl)benzene |
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl bromide, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgresearchgate.net The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. Reacting this compound with a terminal alkyne such as phenylacetylene (B144264) would yield a cyclopropyl- and methoxy-substituted diphenylacetylene (B1204595) derivative. nih.govscirp.orggelest.com
Interactive Data Table: Representative Sonogashira Coupling Reactions
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 1-cyclopropyl-4-methoxy-2-(phenylethynyl)benzene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | 1-cyclopropyl-4-methoxy-2-((trimethylsilyl)ethynyl)benzene |
| 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | 1-(2-cyclopropyl-4-methoxyphenyl)hept-1-yne |
Nucleophilic Displacement Reactions
While direct nucleophilic aromatic substitution (SNAr) on electron-rich aryl halides like this compound is generally challenging due to the presence of electron-donating methoxy (B1213986) and cyclopropyl (B3062369) groups, such reactions can be achieved under specific conditions. youtube.comyoutube.commasterorganicchemistry.com The typical SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. youtube.com
In the absence of such activating groups, nucleophilic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. youtube.com This requires the use of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to deprotonate a proton ortho to the bromine atom. The subsequent elimination of bromide generates the benzyne, which is then attacked by a nucleophile. This mechanism can sometimes lead to a mixture of regioisomers. For instance, reaction with sodium amide in liquid ammonia (B1221849) could potentially introduce an amino group at the position of the original bromine or at the adjacent position.
Transformations Involving the Methoxy Group
The methoxy group offers another avenue for the derivatization of this compound, primarily through its cleavage to reveal a phenolic hydroxyl group.
Cleavage and Subsequent Functionalization (e.g., Oxidation)
The ether linkage of the methoxy group can be cleaved using strong acids or Lewis acids. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This reaction would convert this compound into 2-bromo-4-cyclopropylphenol. nih.gov Other reagents capable of effecting this transformation include hydrobromic acid (HBr) and trimethylsilyl (B98337) iodide (TMSI).
The resulting phenol (B47542) is a versatile intermediate in its own right. The hydroxyl group can be further functionalized through esterification, etherification, or converted to a triflate for use in cross-coupling reactions. Furthermore, the phenol can undergo oxidation to form a quinone. The specific product of oxidation would depend on the oxidant used and the reaction conditions. For example, oxidation with a strong oxidizing agent could potentially lead to the corresponding benzoquinone, a structural motif present in many biologically active compounds.
Transformations of the Cyclopropyl Group
The cyclopropyl group, while generally stable, can participate in unique transformations that involve the opening of its strained three-membered ring.
Ring Expansion and Rearrangement Processes
The cyclopropyl ring in arylcyclopropanes can undergo ring-opening reactions under various conditions, often promoted by acid, heat, or transition metals. researchgate.net These reactions are driven by the release of the inherent ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol). For example, treatment with a Brønsted or Lewis acid could lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement. rsc.org
Functionalization at Cyclopropyl C-H or C-C Bonds
The derivatization of this compound can be strategically directed at the cyclopropyl moiety, leveraging the unique reactivity of its strained ring structure. Functionalization can occur either at the carbon-hydrogen (C-H) bonds or through the cleavage of carbon-carbon (C-C) bonds.
The direct functionalization of C-H bonds on a cyclopropane ring presents a significant challenge due to their increased s-character and strength compared to C-H bonds in unstrained alkanes. nih.gov However, advances in catalysis have enabled such transformations. Rhodium(II)-catalyzed reactions, for example, have demonstrated the ability to selectively functionalize C-H bonds in arylcyclobutanes, a principle that extends to cyclopropyl systems. nih.gov These reactions often involve the insertion of a metal-carbene into a C-H bond, allowing for the introduction of new functional groups. The regioselectivity of this process can be controlled by steric and electronic factors, including the directing influence of the substituted benzene (B151609) ring.
More commonly, the high ring strain of the cyclopropane ring (approximately 29.0 kcal/mol) is exploited to facilitate the activation and cleavage of its C-C bonds. wikipedia.org This strategy is a powerful tool in synthetic chemistry for ring-opening and difunctionalization reactions. nih.gov Transition metals such as palladium, nickel, and rhodium are frequently used to catalyze the oxidative addition into a cyclopropane C-C bond, which forms a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various subsequent reactions. For cyclopropyl ketones, nickel-terpyridine catalyst systems have been shown to enable C-C bond activation through a metalloradical mechanism, leading to ring-opened silyl (B83357) enol ethers that serve as versatile synthetic intermediates. researchgate.net The presence of the bromo- and methoxy- substituents on the benzene ring of this compound would influence the electronics of the system and potentially the regioselectivity of the C-C bond cleavage.
| Catalyst System | Transformation | Bond Type | Reference |
| Rhodium(II) Catalysts (e.g., Rh₂(S-TCPTAD)₄) | C-H Insertion | C-H | nih.gov |
| Nickel/Terpyridine Ligand | Ring-Opening Cross-Coupling | C-C | nih.govresearchgate.net |
| Palladium Catalysts | Oxidative Addition/Rearrangement | C-C | wikipedia.org |
| Rhodium Catalysts | Carbonylative Ring Expansion | C-C | wikipedia.org |
Applications in Complex Molecule Synthesis as a Building Block
The unique structural and electronic properties of this compound make it a versatile building block for the synthesis of complex organic molecules. Its utility stems from the combination of a functionalized aromatic ring and a reactive cyclopropyl group. The strained three-membered ring can act as a latent three-carbon (C3) synthon, which can be unmasked through various ring-opening or rearrangement reactions. nih.govresearchgate.net
The aromatic portion of the molecule provides a scaffold that can be modified using well-established methodologies. The bromine atom is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. semanticscholar.org The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring in electrophilic substitution reactions.
The cyclopropyl group offers distinct synthetic pathways. As a "donor-acceptor" cyclopropane, the electron-rich methoxy-substituted phenyl group (the donor) and an activating group (the acceptor, which could be introduced via derivatization) can facilitate stereocontrolled ring-opening reactions. These reactions can proceed through cyclopropylcarbinyl cation intermediates, which can rearrange to form a variety of structures, including homoallyl or cyclobutane (B1203170) systems. researchgate.net This strategy provides a powerful method for skeletal diversification and the construction of complex molecular architectures. researchgate.net The utility of cyclopropyl ketones, which could be derived from the title compound, has been demonstrated in the total synthesis of natural products like prostaglandin (B15479496) D₁ and key intermediates for (±)-taiwaniaquinol B. nih.gov
| Building Block Type | Synthetic Utility | Example Application Area | Reference |
| Arylcyclopropane | C3 Synthon, Skeletal Rearrangements | Natural Product Synthesis | nih.govresearchgate.net |
| Bromoarene | Cross-Coupling Reactions | Construction of Biaryl Systems | semanticscholar.org |
| Donor-Acceptor Cyclopropane | Stereocontrolled Ring-Opening | Bioactive Compound Synthesis | mdpi.com |
Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," no specific experimental or theoretical spectroscopic information (Nuclear Magnetic Resonance, Mass Spectrometry, or Vibrational Spectroscopy) is available in the public domain for this exact molecule.
The search for advanced spectroscopic characterization, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy, did not yield any results for "this compound" or its isomer "4-Bromo-2-cyclopropyl-1-methoxybenzene." Similarly, no data could be found for any fluorinated analogs, precluding any Fluorine-19 (¹⁹F) NMR analysis.
While spectroscopic data for structurally related compounds—those containing bromo-methoxy-phenyl or cyclopropyl-benzene moieties—are available, this information is not directly applicable to the specific compound of interest as per the user's strict instructions to focus solely on "this compound."
The absence of readily accessible data suggests that "this compound" may be a novel compound or a substance that has not been extensively synthesized and characterized in published scientific literature. Therefore, the requested article with detailed spectroscopic findings and data tables for this specific compound cannot be generated at this time.
Advanced Spectroscopic Characterization of 2 Bromo 1 Cyclopropyl 4 Methoxybenzene and Its Derivatives
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The infrared spectrum of 2-Bromo-1-cyclopropyl-4-methoxybenzene is anticipated to exhibit a series of absorption bands corresponding to the vibrational modes of its distinct structural components.
The primary vibrational modes expected in the FT-IR spectrum include:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the cyclopropyl (B3062369) and methoxy (B1213986) groups are expected to appear in the 3000-2850 cm⁻¹ range. The cyclopropyl C-H stretches often occur at slightly higher frequencies within this range, sometimes above 3000 cm⁻¹, which can be a distinguishing feature.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a set of characteristic bands in the 1625-1430 cm⁻¹ region.
C-O Stretching: The ether linkage of the methoxy group is expected to show a strong C-O stretching band. For aryl ethers, this typically appears as two distinct bands for the asymmetric and symmetric stretching modes, often in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring deformation or "breathing" modes, which can be observed in the fingerprint region of the spectrum.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the benzene ring and are expected in the 900-675 cm⁻¹ range. For a 1,2,4-trisubstituted ring, characteristic patterns can emerge in this region.
The following table summarizes the expected FT-IR vibrational frequencies for this compound based on the analysis of its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretching | 3100-3000 |
| Aliphatic C-H Stretching | 3000-2850 |
| C=C Aromatic Stretching | 1625-1430 |
| Asymmetric C-O-C Stretching | 1275-1200 |
| Symmetric C-O-C Stretching | 1075-1020 |
| Aromatic C-H Out-of-Plane Bending | 900-675 |
| C-Br Stretching | 600-500 |
Raman Spectroscopy (e.g., FT-Raman)
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in the polarizability of the molecule.
For this compound, the key expected Raman signals include:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring is typically a strong and sharp band in the Raman spectrum, often appearing near 1000 cm⁻¹. The other aromatic C=C stretching vibrations in the 1625-1430 cm⁻¹ region are also Raman active.
Cyclopropyl Ring Breathing Mode: The symmetric breathing vibration of the cyclopropyl ring is also expected to be a strong and characteristic Raman signal.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are observable in the Raman spectrum, though they are often weaker than in the FT-IR spectrum.
C-Br Stretching: The C-Br stretching vibration is also Raman active and would be expected in the 600-500 cm⁻¹ region.
The table below outlines the anticipated Raman shifts for the key vibrational modes of this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretching | 3100-3000 |
| Aliphatic C-H Stretching | 3000-2850 |
| C=C Aromatic Stretching | 1625-1430 |
| Aromatic Ring Breathing | ~1000 |
| Cyclopropyl Ring Breathing | Characteristic band |
| C-Br Stretching | 600-500 |
Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene chromophore. The benzene ring itself exhibits characteristic π → π* transitions. The presence of substituents—cyclopropyl, methoxy, and bromo groups—will modify the energy of these transitions and, consequently, the absorption maxima (λmax).
Methoxy Group (-OCH₃): As an auxochrome with lone pairs of electrons on the oxygen atom, the methoxy group can donate electron density to the benzene ring through resonance (a +R effect). This generally leads to a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of the absorption bands.
Cyclopropyl Group: The cyclopropyl group can also interact with the π-system of the benzene ring, often exhibiting behavior similar to a double bond in terms of conjugation. This can also contribute to a bathochromic shift.
For substituted benzenes, two main absorption bands are typically observed:
E₂-band: A strong absorption band usually occurring between 200 and 230 nm.
B-band: A weaker, more structured band appearing at longer wavelengths, typically between 250 and 290 nm.
The combined effects of the substituents on this compound are anticipated to shift these bands to longer wavelengths compared to benzene. The following table provides an estimation of the expected UV-Vis absorption maxima for this compound dissolved in a non-polar solvent.
| Electronic Transition | Expected λmax (nm) |
| π → π* (E₂-band) | ~220-240 |
| π → π* (B-band) | ~270-290 |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of arylcyclopropanes. These studies provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. ekb.eg
For 2-Bromo-1-cyclopropyl-4-methoxybenzene, the electronic properties are influenced by the interplay of its substituents. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which tends to raise the energy of the HOMO. Conversely, the bromine atom is an electron-withdrawing group through induction but can also donate electron density through resonance, affecting both HOMO and LUMO energy levels. Quantum chemical studies on similar substituted aromatic compounds provide a basis for estimating these properties. researchgate.netresearchgate.net
Table 1: Representative Frontier Orbital Energies for a Substituted Arylcyclopropane Note: These values are illustrative for a model arylcyclopropane system, calculated using DFT methods, and serve to demonstrate the typical energy ranges.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.98 | Characterized by π* orbitals of the benzene (B151609) ring, indicating susceptibility to nucleophilic attack. |
| HOMO | -5.75 | Primarily composed of π orbitals from the aromatic ring, influenced by the methoxy and cyclopropyl (B3062369) groups. |
| HOMO-LUMO Gap (ΔE) | 4.77 | Suggests moderate kinetic stability. |
This is an interactive data table. You can sort and filter the data as needed.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In this compound, the MEP would show the most negative potential localized around the oxygen atom of the methoxy group due to its high electronegativity and lone pairs of electrons. The aromatic ring would exhibit a delocalized π-electron system, with its reactivity modulated by the substituents. The electron-donating methoxy group enhances the negative charge on the ring, particularly at the ortho and para positions relative to it. The bromine atom, being highly electronegative, would create a region of positive potential (a σ-hole), making it a potential site for certain intermolecular interactions.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is essential for mapping the potential energy surfaces of chemical reactions. This includes identifying transition states, intermediates, and calculating activation energies, which collectively describe the reaction mechanism. For arylcyclopropanes, a key area of investigation is the activation and ring-opening of the strained cyclopropyl group. nih.govwikipedia.org
The high ring strain energy of cyclopropane (B1198618) (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can be initiated by transition metals, acids, or radical species. nih.govrsc.org Theoretical studies can model the free energy profiles for these activation processes. researchgate.net For an arylcyclopropane like the title compound, activation often involves the cleavage of a C-C bond within the three-membered ring. arxiv.org
DFT calculations can be used to compute the relative free energies (ΔG) of reactants, transition states, and products. researchgate.net A typical reaction profile for the acid-catalyzed ring-opening would involve protonation of the cyclopropane ring, followed by C-C bond cleavage to form a carbocation intermediate. The stability of this intermediate is heavily influenced by the substituents on the aromatic ring. The electron-donating methoxy group would stabilize a positive charge on the adjacent benzylic carbon, thereby lowering the activation energy for the ring-opening process.
Table 2: Illustrative Free Energy Profile for a Key Step in Arylcyclopropane Ring-Opening Note: Values are hypothetical for a generic acid-catalyzed ring-opening reaction to demonstrate the concept.
| Species | Relative Free Energy (ΔG) (kcal/mol) |
| Reactants (Arylcyclopropane + H⁺) | 0.0 |
| Transition State 1 (Protonation) | +5.2 |
| Intermediate (Protonated Cyclopropane) | +2.1 |
| Transition State 2 (Ring-Opening) | +15.8 |
| Product (Carbocation Intermediate) | +8.5 |
This is an interactive data table. You can sort and filter the data as needed.
Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. rsc.orgnih.gov In the ring-opening of substituted arylcyclopropanes, both regioselectivity (which bond breaks) and stereoselectivity (the spatial arrangement of the product) are critical. rsc.org
For this compound, the regioselectivity of the ring-opening is dictated by the stability of the resulting intermediates. Cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring (where C1 is attached to the aryl group) would lead to a carbocation stabilized by the aromatic ring. The electronic influence of the methoxy and bromo substituents would further modulate the stability of this intermediate. DFT calculations can compare the activation barriers for different possible pathways, with the lowest energy barrier corresponding to the major product. nih.gov Such predictive models are invaluable in synthetic planning. chemrxiv.org
Conformational Analysis of Arylcyclopropanes
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and biological activity. Conformational analysis of arylcyclopropanes focuses on the rotation around the single bond connecting the cyclopropyl ring to the aromatic ring. nih.gov
Computational methods can identify stable conformers (energy minima) and the transition states that separate them. cwu.edu For arylcyclopropanes, two primary conformations are typically considered: the "bisected" conformation, where the C-H bond of the cyclopropyl ring's tertiary carbon is perpendicular to the plane of the aromatic ring, and the "perpendicular" conformation, where it is in the same plane.
Studies on similar molecules, like cyclopropyl methyl ketone, have shown that one conformation is often significantly more stable. uwlax.edu For this compound, the presence of the ortho-bromo substituent would likely introduce steric hindrance, influencing the preferred rotational angle and potentially raising the energy barrier for rotation between conformers. The methoxy group's conformation would also be a factor. Computational scans of the potential energy surface as a function of the relevant dihedral angles can reveal the most stable geometries. nih.gov
Table 3: Calculated Relative Energies for Arylcyclopropane Conformers Note: Data is representative for a generic arylcyclopropane system.
| Conformer | Dihedral Angle (H-C-C_aryl-C_aryl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Bisected | ~90° | 0.00 | ~85% |
| Perpendicular | ~0° | +1.50 | ~15% |
| Rotational Barrier (TS) | ~45° | +2.10 | - |
This is an interactive data table. You can sort and filter the data as needed.
Regioselectivity and Stereoselectivity in Reactions Involving 2 Bromo 1 Cyclopropyl 4 Methoxybenzene
Control over Electrophilic Aromatic Substitution Orientation
The orientation of incoming electrophiles during electrophilic aromatic substitution (EAS) is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In 2-bromo-1-cyclopropyl-4-methoxybenzene, three ortho-, para-directing groups compete to control the position of substitution.
The directing power of these groups is generally ranked as follows:
Methoxy (B1213986) (-OCH₃): A strongly activating group due to its potent +M (mesomeric) effect, where the oxygen's lone pairs donate electron density into the ring. This effect significantly stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. youtube.comchemistrysteps.com
Cyclopropyl (B3062369): As an alkyl group, it is a weakly activating group. It directs ortho and para via a combination of hyperconjugation and a weak +I (inductive) effect. youtube.com
Bromo (-Br): A weakly deactivating group. While its electronegativity withdraws electron density inductively (-I effect), it possesses lone pairs that can be donated via resonance (+M effect), making it an ortho-, para-director. leah4sci.comlibretexts.org
The methoxy group is the most powerful activating and directing group on the ring, making the positions ortho to it (C3 and C5) the most nucleophilic and therefore the most likely sites for electrophilic attack. The bromo and cyclopropyl groups exert a lesser influence. The position para to the methoxy group is already occupied by the cyclopropyl substituent.
Substitution at C5 is generally favored over C3 due to steric hindrance. The C3 position is flanked by the relatively bulky bromo and methoxy groups, whereas the C5 position is less sterically encumbered. Therefore, the major product in most electrophilic aromatic substitution reactions is expected to be substitution at the C5 position.
| Position | Directing Influence from -OCH₃ (C4) | Directing Influence from -Br (C2) | Directing Influence from Cyclopropyl (C1) | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|---|
| C3 | Ortho (Strongly Activating) | Ortho (Directing) | Meta (No strong influence) | High | Minor Product |
| C5 | Ortho (Strongly Activating) | Para (Directing) | Meta (No strong influence) | Low | Major Product |
| C6 | Meta (No strong influence) | Meta (No strong influence) | Ortho (Weakly Activating) | Medium | Trace/None |
Stereochemical Outcomes of Cyclopropane (B1198618) Ring Transformations
Reactions that involve the transformation of the cyclopropane ring itself are highly dependent on the reaction mechanism, which in turn dictates the stereochemical outcome. The aryl group can influence the regioselectivity and stereospecificity of ring-opening reactions.
For instance, acid-catalyzed or Lewis acid-mediated ring-opening of aryl cyclopropanes typically proceeds through a carbocationic intermediate. The cleavage of the C-C bond that is benzylic and can lead to the most stable carbocation is favored. In the case of this compound, the powerful electron-donating methoxy group can stabilize a positive charge on the aromatic ring through resonance, influencing which cyclopropane bond is cleaved.
Research on the diastereoselective ring-opening of substituted cyclopropanes via intramolecular Friedel–Crafts alkylation has shown that such processes can proceed with a high degree of stereospecificity, often with retention of configuration. nih.govrsc.org This is attributed to the formation of geometrically constrained carbocationic intermediates where the aromatic ring blocks epimerization. nih.gov While this is an intramolecular example, it highlights that even reactions proceeding through carbocations can be highly stereoselective. Enantioselective methods for the ring-opening of cyclopropanes are also an area of active research, often utilizing chiral catalysts to control the stereochemical outcome. acs.orgresearchgate.net
The specific stereochemical outcome of a cyclopropane ring transformation on this substrate would depend entirely on the chosen reagents and mechanism (e.g., radical, concerted, or ionic pathway).
Influences of Reaction Conditions and Catalyst Systems on Selectivity
The selectivity of reactions involving this compound can be finely tuned by modifying reaction conditions and catalyst systems.
For Electrophilic Aromatic Substitution:
Catalyst Choice: In Friedel-Crafts reactions, the choice of Lewis acid can significantly impact regioselectivity. Milder catalysts like ZnCl₂ or FeCl₃ might offer different ortho/para ratios compared to the stronger AlCl₃. tamu.edubeilstein-journals.org For highly activated systems like this one, harsh catalysts like AlCl₃ can sometimes cause side reactions, such as demethylation of the methoxy group. stackexchange.com Heterogeneous catalysts, such as certain metal oxides or zeolites, can offer high regioselectivity, often favoring the para (or least sterically hindered) product due to shape constraints within the catalyst's pores. acs.org
Solvent and Temperature: The solvent can influence the reactivity of the electrophile and the stability of the intermediates. Lowering the reaction temperature often increases selectivity, favoring the thermodynamically more stable product, which is typically the less sterically hindered isomer (substitution at C5).
For Cyclopropane Ring Transformations:
Catalyst/Reagent: The stereochemical and regiochemical course of cyclopropane ring-opening is fundamentally controlled by the catalyst or reagent. Transition metal catalysts (e.g., Rh, Pd, Cu) can mediate a variety of transformations through mechanisms distinct from acid-catalyzed pathways, leading to different products. For example, reactions involving donor-acceptor cyclopropanes have been extensively studied, where the choice of Lewis acid or transition metal catalyst dictates the reaction pathway (e.g., cycloaddition, annulation, or ring-opening). researchgate.netacs.org
Substituent Effects: Pronounced substituent effects on the aromatic ring can alter the preferred reaction pathway. Electron-donating groups, like the methoxy group in the target molecule, can stabilize intermediates in ring-opening reactions, thereby influencing the regioselectivity of bond cleavage. acs.org
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1-cyclopropyl-4-methoxybenzene, and how do reaction conditions influence yield?
Synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for cyclopropane introduction). Key steps:
- Bromination : Direct bromination of 1-cyclopropyl-4-methoxybenzene using Br₂/FeBr₃ under controlled temperatures (0–5°C) to avoid polybromination .
- Cyclopropane introduction : Cyclopropylation via nucleophilic substitution with cyclopropylmagnesium bromide, requiring anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions .
- Yield optimization : Purity of intermediates (e.g., >95% GC for brominated precursors) and stoichiometric ratios (1:1.2 substrate-to-reagent) are critical. Lower yields (<60%) may result from incomplete purification or moisture contamination .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyclopropyl protons as multiplet at δ 0.6–1.2 ppm) .
- X-ray crystallography : Resolves steric effects of the cyclopropyl group and bromine orientation (e.g., dihedral angles ~85–90° between substituents) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 241.02) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the primary research applications of this compound in organic chemistry?
- Intermediate in drug synthesis : Used to build cyclopropane-containing scaffolds for protease inhibitors or kinase modulators .
- Ligand design : The methoxy group enhances electron density, facilitating coordination in transition-metal complexes for catalysis .
- Polymer chemistry : Bromine serves as a reactive site for post-polymerization functionalization .
Q. What safety protocols are essential when handling this compound?
- Toxicity : Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles). Acute toxicity data are limited, but similar bromoarenes show LD₅₀ >200 mg/kg (oral, rats) .
- Storage : Store in amber vials at 2–8°C under inert gas (Ar) to prevent degradation .
- Waste disposal : Neutralize with 10% NaOH before incineration to minimize Br₂ release .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the benzene ring?
- Temperature control : Lower temperatures (–10°C) favor para-substitution in bromination due to reduced kinetic competition .
- Catalyst selection : Pd(PPh₃)₄ improves cyclopropane coupling efficiency (yield >75%) compared to Pd(OAc)₂ .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates by stabilizing intermediates .
Q. How do steric and electronic effects of the cyclopropyl group influence reactivity?
- Steric hindrance : The cyclopropyl group directs electrophiles to the meta position relative to methoxy, reducing access to ortho sites .
- Electronic effects : Cyclopropane’s ring strain increases electron donation, activating the ring for nucleophilic aromatic substitution at Br sites .
- Data contradiction : Conflicting reports on substituent orientation (e.g., X-ray vs. computational models) may arise from crystal packing forces .
Q. What methodologies address discrepancies in reported purity and stability data?
Q. How can biological interactions of this compound be systematically studied?
- Protein binding assays : Fluorescence quenching or SPR to measure affinity for target enzymes (e.g., CYP450 isoforms) .
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .
- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀) and genotoxicity (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
